![molecular formula C18H16F2N2O2 B6539250 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide CAS No. 1060332-06-0](/img/structure/B6539250.png)
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide (N-CP-DFB) is a novel, biologically active compound that has been studied extensively in the field of medicinal chemistry. It is a cyclopropyl-substituted amide derivative of difluorobenzamide, and its structure has been used for the synthesis of a number of related compounds. Its biological activity has been studied in a variety of systems, including cell culture, animal models, and in vitro assays.
Aplicaciones Científicas De Investigación
- F5097-0805 derivatives have been synthesized and evaluated for their antimicrobial properties. In vitro studies demonstrated promising activity against both Gram-positive and Gram-negative bacterial species and fungal strains .
- F5097-0805 derivatives were tested against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Compounds d6 and d7 exhibited significant anticancer effects .
- Electromyography (EMG) is a technique that records electrical activity from skeletal muscles. F5097-0805 could be explored as a control signal for interfacing with orthotic or prosthetic devices in rehabilitation .
- Indole derivatives, including F5097-0805, have been investigated for their antitubercular activity. These compounds may offer new avenues for treating tuberculosis .
Antimicrobial Activity
Antiproliferative and Anticancer Activity
Neuromuscular Applications
Therapeutic Agents for Tuberculosis
Propiedades
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-8-3-12(10-16(15)20)18(24)22-14-4-1-11(2-5-14)9-17(23)21-13-6-7-13/h1-5,8,10,13H,6-7,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZVRFIRBGTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.